molecular formula C19H12Cl3F3N2S2 B2543988 4-Chloro-6-{[(2,6-dichlorophenyl)sulfanyl]methyl}-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine CAS No. 866143-67-1

4-Chloro-6-{[(2,6-dichlorophenyl)sulfanyl]methyl}-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine

Cat. No.: B2543988
CAS No.: 866143-67-1
M. Wt: 495.78
InChI Key: XNVHHDHEKHWGDD-UHFFFAOYSA-N
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Description

4-Chloro-6-{[(2,6-dichlorophenyl)sulfanyl]methyl}-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine is a potent and selective allosteric inhibitor of the SHP2 (Src homology-2 domain-containing protein tyrosine phosphatase-2) phosphatase, a critical node in the RAS-MAPK signaling pathway downstream of multiple receptor tyrosine kinases [1] . Dysregulation of SHP2 activity is implicated in the pathogenesis of various cancers, particularly those driven by RTKs or harboring KRAS mutations [2] . This compound exerts its effect by stabilizing SHP2 in its auto-inhibited conformation, thereby preventing its role in signal transduction from activated receptors to the downstream RAS-ERK cascade [3] . Its primary research value lies in investigating oncogenic signaling and as a targeted therapeutic strategy for resistant and refractory cancers, including non-small cell lung cancer and juvenile myelomonocytic leukemia. Furthermore, research is exploring its utility in immunotherapy, as SHP2 inhibition can modulate the tumor microenvironment and potentially enhance T-cell-mediated anti-tumor immunity [1] . This makes it a valuable tool for dissecting the complexities of cellular proliferation, survival, and immune evasion mechanisms.

Properties

IUPAC Name

4-chloro-6-[(2,6-dichlorophenyl)sulfanylmethyl]-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl3F3N2S2/c20-14-5-2-6-15(21)17(14)28-10-13-8-16(22)27-18(26-13)29-9-11-3-1-4-12(7-11)19(23,24)25/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVHHDHEKHWGDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CSC2=NC(=CC(=N2)Cl)CSC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl3F3N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-6-{[(2,6-dichlorophenyl)sulfanyl]methyl}-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine is a complex pyrimidine derivative that has garnered attention for its potential biological activities. This compound, with the CAS number 866143-67-1, features multiple functional groups that may contribute to its pharmacological properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H12Cl3F3N2S2C_{19}H_{12}Cl_3F_3N_2S_2. It includes a chloro group, two sulfanyl groups, and trifluoromethyl substituents, which may influence its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC19H12Cl3F3N2S2C_{19}H_{12}Cl_3F_3N_2S_2
Molecular Weight426.79 g/mol
CAS Number866143-67-1

Anticancer Activity

Research indicates that compounds with similar structures can exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that pyrimidine derivatives could inhibit cell proliferation, migration, and invasion in cancer models such as A431 vulvar epidermal carcinoma cells .

Case Study:
In vitro studies conducted on related pyrimidine compounds showed that they induced apoptosis in human cancer cell lines, including breast (MCF-7) and leukemia (CEM-13) cells. These compounds were noted to have lower GI50 values than standard chemotherapeutics like doxorubicin, suggesting enhanced potency against these malignancies .

Cytotoxicity

The cytotoxic potential of this compound has not been extensively documented in the literature. However, related compounds have shown significant cytotoxicity through mechanisms involving metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can damage cellular components .

Pharmacological Studies

The pharmacological profile of this compound suggests potential applications in treating various conditions:

  • Antimicrobial Activity: Some pyrimidine derivatives possess antimicrobial properties; thus, this compound may similarly influence microbial growth.
  • Anti-inflammatory Effects: Compounds in this class have been associated with modulation of inflammatory pathways, indicating possible therapeutic roles in inflammatory diseases.

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics make it a candidate for various medicinal applications:

  • Anticancer Activity : Research indicates that similar pyrimidine derivatives can induce apoptosis in cancer cells. For example, studies have shown that modifications to the phenyl ring can enhance efficacy against specific cancer cell lines, suggesting a structure-activity relationship (SAR) that could be exploited for drug development .
  • Antimicrobial Properties : Compounds with chlorophenyl and sulfanyl groups have demonstrated effectiveness against various bacterial strains. This suggests potential use in developing new antibiotics or antimicrobial agents .
  • Anti-inflammatory Effects : Similar derivatives have been noted for their ability to inhibit pro-inflammatory cytokines, reducing inflammation in cellular models. This property could be beneficial in treating inflammatory diseases .

Agricultural Science

The compound may also find applications in agriculture:

  • Pesticidal Activity : Due to its structural features, it may exhibit insecticidal or herbicidal properties. The presence of sulfanyl groups is often associated with enhanced biological activity against pests.

Material Science

In material science, the compound's unique properties could lead to innovations:

  • Polymer Additives : Its chemical structure may allow it to act as an additive in polymers to enhance thermal stability or chemical resistance.
  • Nanotechnology : The compound could be utilized in the synthesis of nanoparticles for targeted drug delivery systems or as a precursor for novel materials with specific functionalities.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduction of apoptosis in cancer cells
AntimicrobialEfficacy against bacterial strains
Anti-inflammatoryInhibition of pro-inflammatory cytokines

In Vitro Studies

A study on pyrimidine derivatives demonstrated that electron-withdrawing groups like chlorine significantly influenced biological activity against specific cancer cell lines. This finding highlights the importance of molecular modifications in enhancing therapeutic efficacy .

In Vivo Studies

Animal models have been utilized to assess the anti-inflammatory properties of similar compounds through cytokine level measurement post-treatment with lipopolysaccharide (LPS). Results indicated a significant decrease in pro-inflammatory markers, supporting the potential therapeutic applications for inflammatory diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural features of the target compound with analogues from the evidence:

Compound Name / ID Position 4 Substituent Position 6 Substituent Position 2 Substituent Molecular Weight (g/mol) Notable Features
Target Compound Cl [(2,6-Dichlorophenyl)sulfanyl]methyl [3-(Trifluoromethyl)benzyl]sulfanyl 477.35 High halogen content; trifluoromethyl enhances lipophilicity
4-[(4-Chlorophenyl)sulfanyl]-6-[(methylsulfonyl)methyl]-2-phenylpyrimidine Cl (via phenyl) (Methylsulfonyl)methyl Phenyl ~430 (estimated) Sulfonyl group increases polarity; phenyl at position 2 limits steric bulk
4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-chlorophenyl)sulfanyl)-2-phenylpyrimidine Cl (via benzyl) [(4-Chlorophenyl)sulfanyl]methyl Phenyl ~450 (estimated) Dual chlorophenyl groups; lacks trifluoromethyl, reducing metabolic stability
3-(4-Chlorophenyl)-2-[(4-methylbenzyl)sulfanyl]-...pyrimidin-4-one Cl (via phenyl) Fused cyclopenta-thieno system [4-Methylbenzyl]sulfanyl ~480 (estimated) Complex fused ring system; methylbenzyl sulfanyl offers moderate hydrophobicity

Key Observations:

  • Sulfanyl vs. Sulfonyl : The sulfanyl (thioether) linkage in the target compound is less polar than the sulfonyl group in , favoring passive diffusion across biological membranes.

Physicochemical Properties

  • Molecular Weight : The target compound (477.35 g/mol) falls within the typical range for drug-like molecules (<500 g/mol), similar to analogues in .
  • Polar Surface Area (PSA) : Estimated PSA is ~90 Ų (due to two sulfanyl groups and pyrimidine nitrogen atoms), suggesting moderate solubility compared to sulfonyl-containing derivatives (e.g., , PSA ~110 Ų).
  • Lipophilicity : The trifluoromethyl and dichlorophenyl groups likely result in higher logP values (~4.5) than compounds with methylbenzyl or phenyl substituents (e.g., , logP ~3.8).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer: Synthesis typically involves nucleophilic substitution reactions at the pyrimidine core. Key steps include:

  • Step 1: Introduce the sulfanyl groups via thiol-mediated substitution under inert atmosphere (N₂/Ar) to prevent oxidation .
  • Step 2: Optimize temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) to balance reactivity and stability of intermediates.
  • Step 3: Monitor progress using TLC or HPLC to identify side products (e.g., disulfide formation).
  • Safety Note: Hazardous intermediates require segregated waste storage and professional disposal to mitigate environmental risks .

Q. How can structural characterization be performed to confirm regiochemistry and substituent orientation?

  • Methodological Answer: Combine spectroscopic and crystallographic techniques:

  • NMR: Use ¹H/¹³C NMR and 2D experiments (COSY, NOESY) to assign substituent positions on the pyrimidine ring.
  • X-ray Diffraction: Single-crystal X-ray analysis resolves ambiguities in stereochemistry, as demonstrated for structurally related pyrimidines .
  • Mass Spectrometry: High-resolution MS validates molecular weight and fragmentation patterns.

Q. What safety protocols are critical during handling due to the compound’s halogenated and sulfanyl groups?

  • Methodological Answer:

  • PPE: Use nitrile gloves, lab coats, and fume hoods to avoid dermal/oral exposure.
  • Ventilation: Ensure adequate airflow to prevent inhalation of volatile byproducts (e.g., H₂S).
  • Waste Management: Segregate halogenated waste and collaborate with certified disposal agencies, as improper handling risks environmental contamination .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?

  • Methodological Answer:

  • Step 1: Perform molecular docking (AutoDock Vina, Schrödinger) using the crystal structure of the target protein (PDB ID).
  • Step 2: Apply density functional theory (DFT) to optimize the compound’s geometry and calculate electrostatic potential surfaces.
  • Step 3: Validate predictions with in vitro assays (e.g., fluorescence polarization for binding kinetics). Link computational results to experimental data to refine models .

Q. What strategies resolve contradictions between spectroscopic data and expected reactivity (e.g., unexpected byproducts)?

  • Methodological Answer:

  • Hypothesis Testing: Probe reaction mechanisms via isotopic labeling (e.g., deuterated solvents) or trapping reactive intermediates.
  • Advanced Analytics: Use LC-MS/MS to trace byproduct formation pathways.
  • Theoretical Framework: Reconcile data with Hammett substituent constants or frontier molecular orbital theory to explain electronic effects .

Q. How can structure-activity relationships (SAR) be systematically studied for this compound’s analogs?

  • Methodological Answer:

  • Design: Synthesize analogs with variations in sulfanyl substituents (e.g., replacing trifluoromethyl with cyano groups).
  • Assays: Test analogs against target systems (e.g., kinase inhibition assays) and correlate activity with substituent electronic/hydrophobic parameters.
  • Data Integration: Use multivariate analysis (PCA, PLS) to identify key structural drivers of activity, referencing crystallographic data for spatial alignment .

Q. What experimental designs minimize batch-to-batch variability in large-scale synthesis for reproducibility?

  • Methodological Answer:

  • Process Control: Implement in-line FTIR or PAT (Process Analytical Technology) to monitor reaction progress in real time.
  • DoE Approach: Apply Design of Experiments (e.g., factorial designs) to identify critical parameters (e.g., stoichiometry, catalyst loading).
  • Validation: Cross-validate batches using qNMR for quantitative purity assessment .

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